
Dimethyl 4-formylphthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-formylphthalate is an organic compound with the molecular formula C11H10O4 It is a derivative of phthalic acid and is characterized by the presence of a formyl group (-CHO) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 4-formylphthalate can be synthesized from 4-methylphthalic acid through a three-step reaction process . The first step involves the oxidation of 4-methylphthalic acid to form 4-formylphthalic acid. This is followed by esterification with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 4-formylphthalate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Dimethyl 4-carboxyphthalate
Reduction: Dimethyl 4-hydroxymethylphthalate
Substitution: Dimethyl 4-aminophthalate, dimethyl 4-alkoxyphthalate
Applications De Recherche Scientifique
Dimethyl 4-formylphthalate has a wide range of applications in scientific research, including:
Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in the study of enzyme-catalyzed reactions.
Medicine: It is utilized in the development of drug candidates and as a precursor for the synthesis of medicinal compounds.
Mécanisme D'action
The mechanism of action of dimethyl 4-formylphthalate involves its reactivity with various nucleophiles and electrophiles. The formyl group (-CHO) is highly reactive and can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The ester groups (-COOCH3) can also participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which activate the benzene ring towards electrophilic substitution .
Comparaison Avec Des Composés Similaires
Dimethyl 4-formylphthalate can be compared with other similar compounds, such as:
Dimethyl phthalate: Lacks the formyl group and is primarily used as a plasticizer.
Dimethyl 4-methylphthalate: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.
Dimethyl 4-carboxyphthalate: Contains a carboxylic acid group instead of a formyl group, making it more acidic and suitable for different types of reactions.
Uniqueness: this compound is unique due to the presence of both formyl and ester groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
dimethyl 4-formylbenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-15-10(13)8-4-3-7(6-12)5-9(8)11(14)16-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZHOHKBHKAEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
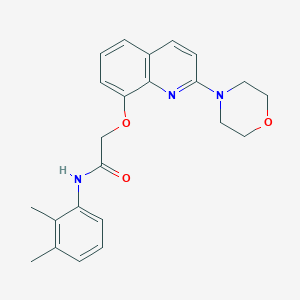
![N-(benzo[d]thiazol-2-yl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2944073.png)
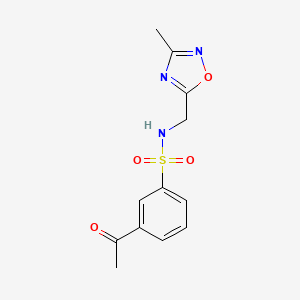
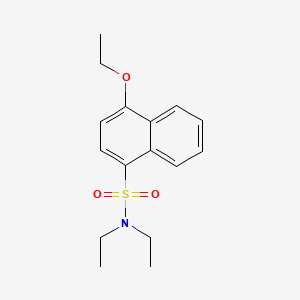
![1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-methylpiperidine](/img/structure/B2944076.png)

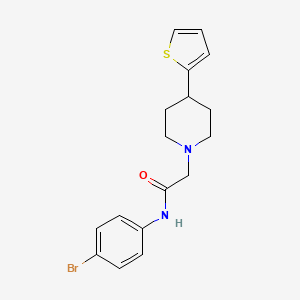

![3-{[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2944086.png)
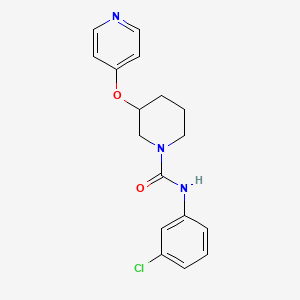
![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2944089.png)
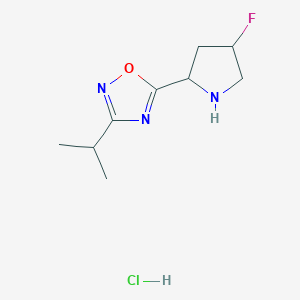
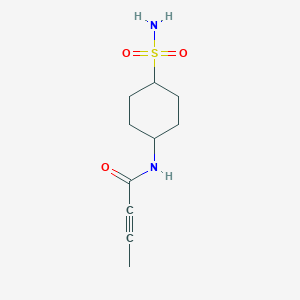
![3-(2-bromophenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]propan-1-one](/img/structure/B2944092.png)
